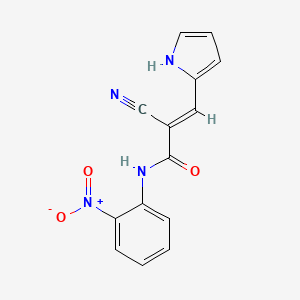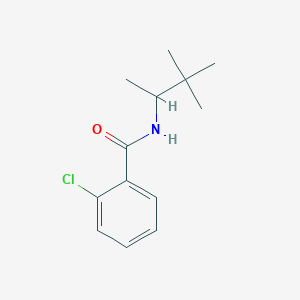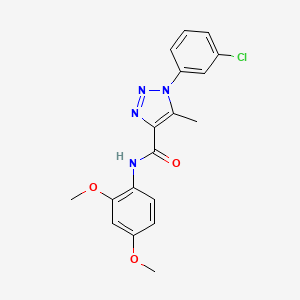
N-(3-butoxypropyl)-3,3-dimethylbutanamide
Overview
Description
BPPB is a chemical compound that belongs to the class of amides. It is a colorless liquid that is soluble in water and has a molecular weight of 257.4 g/mol. BPPB has been primarily used as a surfactant and dispersant in various industrial applications. However, recent studies have shown that BPPB has potential applications in the field of biomedical research, including drug delivery and cancer therapy.
Mechanism of Action
The mechanism of action of BPPB is not fully understood. However, studies have suggested that BPPB can interact with cell membranes and alter their properties, leading to changes in cell behavior. BPPB has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
BPPB has been shown to have a variety of biochemical and physiological effects. Studies have shown that BPPB can enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for drug delivery systems. BPPB has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
BPPB has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. BPPB is also soluble in water, which makes it easy to use in aqueous experiments. However, BPPB has some limitations. It is a relatively new compound, and its properties are not fully understood. Additionally, BPPB has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on BPPB. One potential direction is to investigate its potential applications in drug delivery. Studies could focus on optimizing the formulation of BPPB-based drug delivery systems and evaluating their efficacy in vivo. Another potential direction is to investigate the mechanism of action of BPPB. Studies could focus on identifying the cellular targets of BPPB and elucidating its effects on cell behavior. Finally, studies could investigate the potential applications of BPPB in other fields, such as agriculture or materials science.
In conclusion, BPPB is a promising chemical compound that has potential applications in various fields, including drug delivery and cancer therapy. Its unique properties and relatively simple synthesis make it an attractive candidate for further research. However, more studies are needed to fully understand its properties and potential applications.
Scientific Research Applications
BPPB has been studied extensively for its potential applications in the field of drug delivery. Studies have shown that BPPB can enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for drug delivery systems. BPPB has also been investigated for its potential use in cancer therapy. Studies have shown that BPPB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(3-butoxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-5-6-9-16-10-7-8-14-12(15)11-13(2,3)4/h5-11H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSBMNHVHAYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)

![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)